2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde
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Overview
Description
2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is a heterocyclic aromatic compound that features a benzaldehyde moiety substituted with a fluorine atom and a thiazole ring. The presence of the thiazole ring, which is known for its diverse biological activities, makes this compound of significant interest in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde typically involves the formation of the thiazole ring followed by its attachment to the benzaldehyde moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process may include steps like halogenation, cyclization, and formylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzoic acid.
Reduction: 2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to the biological activities associated with the thiazole ring.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is primarily related to its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways involved in disease processes, making it a candidate for drug development .
Comparison with Similar Compounds
- 2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzoic acid
- 2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol
- 2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzamide
Comparison: Compared to its similar compounds, 2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo specific reactions like oxidation and reduction. This versatility makes it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H8FNOS |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C11H8FNOS/c1-7-5-11(15-13-7)8-3-2-4-10(12)9(8)6-14/h2-6H,1H3 |
InChI Key |
SMKORBNVVRNOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
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